5-Ethoxycarbonylfurfurylzinc chloride is a chemical compound with the molecular formula CHClOZn. It features a furfuryl moiety, which is derived from furan, and is characterized by the presence of an ethoxycarbonyl group and a zinc chloride component. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
5-Ethoxycarbonylfurfurylzinc chloride (5-ECFZnCl) is an organozinc compound with the chemical formula C₈H₉ClO₃Zn. It is typically sold commercially as a 0.5M solution in tetrahydrofuran (THF) []. Research on 5-ECFZnCl is relatively limited, but its properties suggest potential applications in organic synthesis.
Organozinc compounds like 5-ECFZnCl are known for their ability to act as nucleophiles in organic reactions. The presence of the zinc atom bound to a carbon atom with an attached leaving group (chlorine in this case) makes the carbon atom susceptible to attack by electron-deficient species [].
Some potential applications of 5-ECFZnCl in organic synthesis include:
The synthesis of 5-Ethoxycarbonylfurfurylzinc chloride typically involves the reaction of furfuryl alcohol with ethyl chloroformate to form the ethoxycarbonyl derivative, followed by treatment with zinc chloride. The general steps are:
5-Ethoxycarbonylfurfurylzinc chloride has several potential applications:
Interaction studies involving 5-Ethoxycarbonylfurfurylzinc chloride focus on its reactivity with various substrates and its role in catalysis. Research indicates that:
Several compounds share structural or functional similarities with 5-Ethoxycarbonylfurfurylzinc chloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Zinc Acetate | Zinc salt of acetic acid | Simpler structure; more common in biological systems |
5-Methylfurfural | Methyl-substituted furfural | Lacks zinc coordination; used mainly as a flavoring agent |
2-Furanylboronic Acid | Boron-containing compound | Utilized primarily in cross-coupling; lacks ethoxycarbonyl group |
Furfuryl Alcohol | Alcohol derivative of furan | No metal coordination; serves as a precursor for various derivatives |
5-Ethoxycarbonylfurfurylzinc chloride stands out due to its combination of furfural chemistry and organozinc reactivity, making it particularly valuable for specialized synthetic applications.